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molecular formula C14H12O2 B188817 1-Acenaphtheneacetic acid CAS No. 7508-18-1

1-Acenaphtheneacetic acid

Cat. No. B188817
M. Wt: 212.24 g/mol
InChI Key: SPKBPOIDADRUPI-UHFFFAOYSA-N
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Patent
US06423870B1

Procedure details

The ester obtained in Step C (1.9 g, 7.91.10−3 mol) is heated at reflux in the presence of potassium hydroxide (2.34 g, 4.17.10−2 mol, 5.3 eq.), water (16 ml) and methanol (16 ml) for one night. After evaporating off the solvent, the residue is taken up in water and extracted twice with ether. The basic aqueous phase is acidified using concentrated HCl in the cold state. The acid is extracted with ethyl acetate and dried over MgSO4. After evaporating off the solvent under reduced pressure, the title compound is obtained in the form of a yellow solid.
Name
ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][CH:6]1[C:16]2=[C:17]3[C:12](=[CH:13][CH:14]=[CH:15]2)[CH:11]=[CH:10][CH:9]=[C:8]3[CH2:7]1)C.[OH-].[K+].O>CO>[CH:6]1([CH2:5][C:4]([OH:18])=[O:3])[C:16]2=[C:17]3[C:12](=[CH:13][CH:14]=[CH:15]2)[CH:11]=[CH:10][CH:9]=[C:8]3[CH2:7]1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
1.9 g
Type
reactant
Smiles
C(C)OC(CC1CC2=CC=CC3=CC=CC1=C23)=O
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
16 mL
Type
reactant
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
The acid is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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